molecular formula C16H19BrF3NO3 B8125697 (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B8125697
M. Wt: 410.23 g/mol
InChI Key: DKHHXOPVBNUPTL-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a brominated benzyl group substituted with a trifluoromethoxy moiety at the 2-position. This molecule is likely used as an intermediate in pharmaceutical synthesis, particularly for targeting bromine-sensitive biological pathways or as a precursor for kinase inhibitors or antiviral agents.

Properties

IUPAC Name

tert-butyl N-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrF3NO3/c1-15(2,3)24-14(22)21(12-5-6-12)9-10-8-11(17)4-7-13(10)23-16(18,19)20/h4,7-8,12H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHHXOPVBNUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)OC(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Bromination: The starting material, 2-trifluoromethoxy-benzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position.

    Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation using cyclopropyl magnesium bromide under Grignard reaction conditions.

    Carbamate Formation: The resulting compound is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Hydrolysis: Carbamic acid derivatives.

Scientific Research Applications

The compound (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively, leading to various pharmacological effects.

Case Study: Inhibitory Activity

A study investigating carbamate derivatives revealed that certain modifications can enhance the inhibitory activity against specific enzymes. For instance, compounds similar to this compound were shown to inhibit enzymes involved in cancer progression, suggesting potential applications in oncology .

Neuroscience

Research indicates that carbamate derivatives can influence neurotransmitter systems. The compound's structure may allow it to modulate pathways associated with neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that related compounds exhibit neuroprotective effects in models of oxidative stress. This suggests that this compound could be explored for treating conditions like Alzheimer's disease .

Agricultural Chemistry

Carbamate esters are also recognized for their use as herbicides and pesticides. The unique functional groups in this compound may enhance its efficacy as an agricultural chemical.

Case Study: Pesticidal Activity

Research into similar compounds has shown promising results in controlling pest populations while minimizing environmental impact. This opens avenues for developing sustainable agricultural practices using this compound .

Data Table of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AEnzyme Inhibition
Compound BStructure BNeuroprotection
Compound CStructure CPesticidal Activity

Mechanism of Action

The mechanism of action for (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and specificity, while the cyclopropyl group might influence its metabolic stability.

Comparison with Similar Compounds

The following analysis compares "(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester" with structurally related carbamate derivatives, focusing on structural motifs, synthetic utility, and inferred biological properties.

Structural and Functional Group Comparisons
Compound Name Key Substituents/Features Potential Applications
This compound Bromine (C5), trifluoromethoxy (C2), cyclopropyl, tert-butyl ester Drug intermediate, electrophilic synthon
(2-Cyano-ethyl)-cyclopropyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Cyanoethyl group, pyrrolotriazolopyrazine-heterocyclic core, cyclopentyl ester Kinase inhibitors, oncology targets
Diisobutyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Diisobutyl group, pyrrolotriazolopyrazine core, cyclopentyl ester Kinase inhibitor scaffolds
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl-pyrrolidine, tert-butyl ester Chiral building block, peptide mimics

Key Observations :

  • Substituent Diversity: The target compound’s bromine and trifluoromethoxy groups differentiate it from analogs like the cyanoethyl or diisobutyl derivatives in . These groups likely alter reactivity (e.g., bromine facilitates cross-coupling) and pharmacokinetics (e.g., trifluoromethoxy enhances metabolic stability).
  • Core Structure : Unlike the pyrrolotriazolopyrazine-heterocyclic cores in , the target compound’s benzyl-cyclopropyl-carbamate scaffold suggests divergent biological targets, possibly favoring anti-inflammatory or CNS applications.
  • Ester Groups : The tert-butyl ester in the target compound and ’s iodomethyl-pyrrolidine derivative provides steric protection against hydrolysis, contrasting with the cyclopentyl esters in , which may confer distinct solubility or metabolic profiles.

Biological Activity

The compound (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H22BrF3NO2
  • Molecular Weight : 392.26 g/mol
  • CAS Number : 2279122-36-8

The structure of the compound includes a brominated benzyl moiety, a trifluoromethoxy group, and a cyclopropyl carbamate, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances the compound's ability to interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these enzymes.
  • Receptor Binding : The bromine atom may facilitate binding to receptor sites, influencing signal transduction pathways related to various diseases.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, the incorporation of a trifluoromethoxy group has been shown to increase the potency against various cancer cell lines by enhancing lipophilicity and receptor affinity .

Antimicrobial Properties

Research suggests that derivatives of carbamic acid esters possess significant antimicrobial activity. The presence of halogen substituents (like bromine) can enhance this activity by altering the compound's interaction with microbial membranes .

Study 1: Anticancer Efficacy

A study conducted on various derivatives of carbamic acid esters demonstrated that those with trifluoromethoxy substitutions exhibited enhanced inhibition of tumor cell proliferation. The compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at low micromolar concentrations (IC50 values ranging from 0.5 to 2 µM) .

Study 2: Antimicrobial Activity

In another investigation, this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 0.5 - 2 µM against breast cancer cells
AntimicrobialMIC = 32 µg/mL against Staphylococcus aureus
Enzyme InhibitionSignificant inhibition observed

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